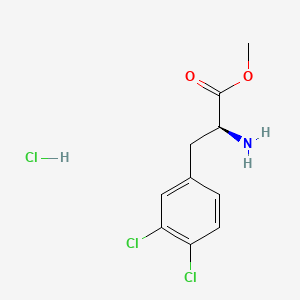
H-Phe(3,4-DiCl)-OMe.HCl
描述
H-Phe(3,4-DiCl)-OMe.HCl, also known as 3,4-dichloro-L-phenylalanine methyl ester hydrochloride, is a derivative of phenylalanine. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring at the 3 and 4 positions, a methyl ester group, and a hydrochloride salt. It is commonly used in peptide synthesis and as a building block in the preparation of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe(3,4-DiCl)-OMe.HCl typically involves the following steps:
Starting Material: The synthesis begins with L-phenylalanine.
Chlorination: The phenyl ring of L-phenylalanine is chlorinated at the 3 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxyl group of the chlorinated phenylalanine is then esterified using methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of L-phenylalanine are chlorinated using industrial chlorinating agents.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity.
Purification: The final product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
H-Phe(3,4-DiCl)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated phenyl ring to a non-chlorinated form.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of non-chlorinated phenylalanine derivatives.
Substitution: Formation of substituted phenylalanine derivatives with various functional groups.
科学研究应用
H-Phe(3,4-DiCl)-OMe.HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of H-Phe(3,4-DiCl)-OMe.HCl involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of chlorine atoms and the methyl ester group can influence its binding affinity and specificity towards these enzymes. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
相似化合物的比较
H-Phe(3,4-DiCl)-OMe.HCl can be compared with other similar compounds such as:
3,4-Dichlorophenylalanine: Lacks the methyl ester group and hydrochloride salt.
3,4-Dichlorophenylalanine Methyl Ester: Lacks the hydrochloride salt.
Phenylalanine Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the combination of its chlorinated phenyl ring, methyl ester group, and hydrochloride salt, which confer specific chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other chemical applications.
属性
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFEHXAVUQWDQ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-2,3,3a,8b-tetrahydro-,cis-(9CI)](/img/new.no-structure.jpg)
![1-[(5-Methylpyridin-3-YL)methyl]piperazine](/img/structure/B574541.png)
![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)
![S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate](/img/structure/B574548.png)

![5-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-[3-(2-phenoxyethoxy)propyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B574553.png)
![(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol](/img/structure/B574555.png)

